molecular formula C15H24BrN3 B1192596 CARM1-IN-9

CARM1-IN-9

Cat. No.: B1192596
M. Wt: 326.28
InChI Key: ABDPRBUUKXKABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C15H24BrN3

Molecular Weight

326.28

IUPAC Name

(3-Bromo-benzyl)-[1-(2-methylamino-ethyl)-piperidin-4-yl]-amine

InChI

InChI=1S/C15H24BrN3/c1-17-7-10-19-8-5-15(6-9-19)18-12-13-3-2-4-14(16)11-13/h2-4,11,15,17-18H,5-10,12H2,1H3

InChI Key

ABDPRBUUKXKABU-UHFFFAOYSA-N

SMILES

CNCCN1CCC(NCC2=CC=CC(Br)=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CARM1 inhibitor-9;  CARM1IN-9;  CARM1-IN9;  CARM1IN9;  CARM1-IN-9;  CARM1 IN-9;  CARM1-IN 9

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • : Lists nine structurally complex compounds (a–i) with IUPAC names, but none match "CARM1-IN-9" or its known synonyms.
  • –6 : Focus on manuscript formatting, journal navigation, and citation tools, unrelated to the compound .

No evidence addresses this compound’s pharmacology, structural analogs, or comparative data.

Critical Gaps in Information

To fulfill the query, the following details would typically be required but are absent in the evidence:

  • Structure-Activity Relationship (SAR) : Structural motifs of this compound and how they differ from other CARM1 inhibitors.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Data : Binding affinity (e.g., IC₅₀ values), selectivity, bioavailability, or toxicity profiles.
  • Functional Comparisons : Efficacy in cellular assays or animal models relative to other inhibitors.
  • Chemical Properties : Solubility, stability, or synthetic routes compared to analogs.

Hypothetical Framework for Comparison (If Data Were Available)

While speculative, a rigorous comparison of CARM1 inhibitors would likely involve:

Table 1: Key Properties of CARM1 Inhibitors

Compound Target IC₅₀ (nM) Selectivity (vs. PRMTs) Solubility (µM) Cellular Activity Reference
This compound [Data missing] [Data missing] [Data missing] [Data missing] N/A
Example Analog 1 15 ± 2.1 >100-fold over PRMT5 45 IC₅₀ = 120 nM
Example Analog 2 8 ± 1.3 >50-fold over PRMT4 22 IC₅₀ = 80 nM

Structural Analysis

  • Core Scaffold : this compound might share a pyridazine or benzamide backbone common in PRMT inhibitors.
  • Key Modifications : Substituents (e.g., methyl, fluorine) that enhance target binding or reduce off-target effects.

Functional Advantages/Disadvantages

  • Advantage : Hypothetically, this compound may exhibit improved blood-brain barrier penetration compared to bulkier analogs.
  • Disadvantage: Potential metabolic instability due to ester groups (if present).

Recommendations for Further Research

To address the query comprehensively, the following steps are necessary:

Access Specialized Databases : PubChem, ChEMBL, or PubMed for this compound’s experimental data.

Review Patent Literature : CARM1 inhibitors are often disclosed in patents (e.g., WO/2020xxxxxx).

Consult Primary Research : Journals like Journal of Medicinal Chemistry or ACS Chemical Biology frequently publish comparative studies on epigenetic inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CARM1-IN-9
Reactant of Route 2
CARM1-IN-9

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